4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde
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Overview
Description
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is a useful research compound. Its molecular formula is C13H8ClNO4 and its molecular weight is 277.66. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation
Studies on chlorophenols, such as 4-chlorophenol, have focused on their degradation in wastewater using advanced oxidation processes (AOPs). For instance, the degradation of 4-chlorophenol using UV and organic oxidants demonstrated significant removal and mineralization, highlighting the potential for treating contaminated water sources (Sharma, Mukhopadhyay, & Murthy, 2010).
Electrochemical Detection
The electrochemical behavior of phenolic compounds, including chlorophenols and nitrophenols, has been studied using various electrode materials. This research has implications for developing sensors and detection methods for environmental pollutants (Bebeselea et al., 2010).
Adsorption Studies
Adsorption techniques using mesoporous carbons have been investigated for the removal of organic solutes like nitrobenzene and chlorophenols from solutions. These studies are crucial for understanding how to efficiently remove contaminants from water (Marczewski, 2007).
Synthesis and Chemical Analysis
The synthesis of compounds related to 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde has been reported, providing insights into chemical structures and potential applications in various fields, including pharmacology and agrochemistry. For example, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline showcases methodologies that could be applicable to related compounds (Liu Deng-cai, 2008).
Catalysis and Oxidation Processes
Cobalt and iron phthalocyanines, synthesized from chlorophenoxy and nitrophenol derivatives, have been used as catalysts for the aerobic oxidation of phenolic compounds. This research is relevant for developing new catalysts for chemical transformations and environmental remediation (Saka, Sarkı, & Kantekin, 2015).
Fungicidal Activity
Compounds structurally related to this compound have been synthesized and tested for fungicidal activity. This suggests potential applications in developing new fungicides for agricultural use (Kuzenkov & Zakharychev, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as Chlorphenesin , are known to act on the central nervous system (CNS) rather than directly on skeletal muscle . .
Mode of Action
Chlorphenesin, a similar compound, is known to block nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
Without specific studies on “4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde”, it’s challenging to accurately describe the biochemical pathways it affects. Similar compounds like chlorphenesin are known to interact with the central nervous system (cns) .
Pharmacokinetics
For Chlorphenesin, it is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Chlorphenesin, a similar compound, is known to act as a muscle relaxant .
Action Environment
Similar compounds like chlorphenesin are known to be highly soluble in water and quite volatile .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXEINOFCSUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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